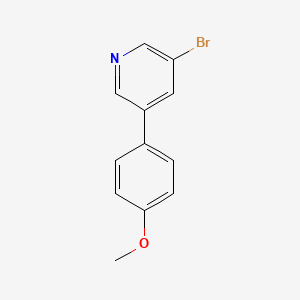

3-Bromo-5-(4-methoxyphenyl)pyridine

Overview

Description

The compound "3-Bromo-5-(4-methoxyphenyl)pyridine" is a brominated pyridine derivative with a methoxyphenyl substituent. This type of compound is of interest due to its potential applications in the synthesis of complex molecules, including pharmaceuticals and materials with specific luminescent properties. The presence of the bromo and methoxyphenyl groups on the pyridine ring can influence the reactivity and interaction of the molecule with other chemical species, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can involve various strategies, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes . These methods can potentially be adapted for the synthesis of "3-Bromo-5-(4-methoxyphenyl)pyridine" by choosing appropriate starting materials and reaction conditions. Additionally, the Suzuki coupling reaction is a common method for creating carbon-carbon bonds, which could be employed to introduce the 4-methoxyphenyl group onto a bromopyridine precursor .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be determined using X-ray diffraction, as demonstrated in the crystal structure analysis of related compounds . These analyses reveal the planarity of the pyridine moiety and the orientation of substituents, which can affect the compound's physical properties and reactivity. For "3-Bromo-5-(4-methoxyphenyl)pyridine," one would expect similar structural features, such as the dihedral angles between substituents and the pyridine ring, to be significant.

Chemical Reactions Analysis

Brominated pyridine compounds can participate in various chemical reactions, including coupling reactions and transformations. For instance, the cyclometalated Pd(II) and Ir(III) complexes derived from bromophenylpyridine have been applied in oxidation/Suzuki coupling reactions . Moreover, the reactivity of the methoxyphenyl group in transformations and rearrangements has been studied, indicating that the presence of this group can lead to the formation of different heterocyclic structures . These findings suggest that "3-Bromo-5-(4-methoxyphenyl)pyridine" could also undergo similar reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For example, the luminescent properties of cyclometalated complexes suggest that "3-Bromo-5-(4-methoxyphenyl)pyridine" may also exhibit interesting optical properties under UV irradiation . The crystal packing and hydrogen bonding patterns observed in related compounds provide insights into the solid-state properties, such as stability and solubility . These properties are crucial for the practical application of the compound in various fields.

Scientific Research Applications

-

Chemical Synthesis

- Application : 3-Bromo-5-(4-methoxyphenyl)pyridine is used as a building block in chemical synthesis .

- Method of Application : The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a reaction with other chemicals under controlled conditions to produce a new compound .

- Results : The outcomes of these reactions would also depend on the specific synthesis being performed. In general, the goal is to create a new compound with desired properties .

-

Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines, which can be synthesized from compounds like 3-Bromo-5-(4-methoxyphenyl)pyridine, are used in the agrochemical and pharmaceutical industries .

- Method of Application : The synthesis of trifluoromethylpyridines involves various chemical reactions, including vapor-phase reactions . One derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .

- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

3-bromo-5-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMABCNUNSGFELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476868 | |

| Record name | 3-Bromo-5-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(4-methoxyphenyl)pyridine | |

CAS RN |

452972-07-5 | |

| Record name | 3-Bromo-5-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)

![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)

![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)